molecular formula C23H20N2O3 B2671757 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide CAS No. 1212779-14-0

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide

Cat. No.: B2671757
CAS No.: 1212779-14-0
M. Wt: 372.424
InChI Key: KDFNOLHLSNGJJA-DHZHZOJOSA-N
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Description

Furan-2-carbonyl compounds are a type of organic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . These compounds are known to participate in diverse types of reactions, especially multicomponent reactions, which make them useful for the synthesis of many heterocyclic compounds .


Synthesis Analysis

The synthesis of furan-2-carbonyl compounds often involves the reaction of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles . This results in the formation of a new series of heterocycles including triazines, pyrimidines, oxadiazines, imidazolidines, thiadiazoles, and their condensed candidates .


Chemical Reactions Analysis

Furan-2-carbonyl compounds are known to be more reactive than alkyl isothiocyanates due to the presence of an electron-withdrawing acyl group . This enhances nucleophilic addition at the isothiocyanate group, allowing these compounds to participate in diverse types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide” would depend on its specific structure. Furan-2-carbonyl compounds, in general, are known for their reactivity, which is influenced by the presence of an electron-withdrawing acyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Copper-catalyzed Tandem Oxidative Cyclization : Research shows the copper-catalyzed tandem oxidative cyclization of cinnamamides, allowing rapid access to diverse dihydroquinolinones. This method highlights the cross-dehydrogenative coupling of sp(3) and sp(2) C-H bonds, facilitating the synthesis of compounds related to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide (Shi‐Liu Zhou et al., 2014).
  • Silver-Catalyzed Cascade Radical Cyclization : A silver-catalyzed process for the cyclization of cinnamamides with diphenylphosphine oxide has been developed, showcasing activation and functionalization of the P-H and C(sp(2))-H bonds respectively. This process offers a direct synthesis route for 3,4-disubstituted dihydroquinolin-2(1H)-ones (Honglin Zhang et al., 2016).

Pharmacological Interests and Bioactivity

  • Bioisosteric Replacement for Analgesic Activity : Studies on bioisosteric replacement methodologies have shown that certain N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, similar in structure to this compound, exhibit significant analgesic activities. This suggests potential pharmacological applications for these compounds (И. В. Украинец et al., 2016).

Potential Anticancer Applications

  • Pro-Drug System for Hypoxic Tumors : Research on 5-nitrofuran-2-ylmethyl group derivatives, which share structural similarities with this compound, has highlighted their potential as pro-drugs. These compounds can be bioreductively activated in hypoxic solid tumors, releasing therapeutic drugs, which suggests a novel approach for targeting cancerous cells (J. Berry et al., 1997).

Mechanism of Action

The mechanism of action of furan-2-carbonyl compounds would depend on their specific structure and the context in which they are used. For example, some furan-containing compounds have been reported to exhibit a wide diversity of pharmacological activities, including antimicrobial, antitumor, analgesic, antihypertensive, and anti-inflammatory activity .

Future Directions

Furan-2-carbonyl compounds are of interest in the field of organic synthesis due to their reactivity and the diverse types of reactions they can participate in . Future research may focus on exploring new synthetic routes and applications for these compounds.

Properties

IUPAC Name

(E)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22(11-8-17-5-2-1-3-6-17)24-20-10-9-18-12-13-25(16-19(18)15-20)23(27)21-7-4-14-28-21/h1-11,14-15H,12-13,16H2,(H,24,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFNOLHLSNGJJA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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